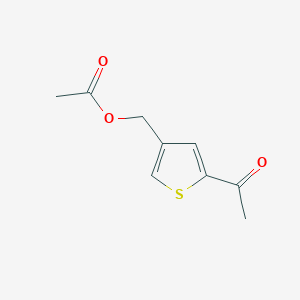
(5-Acetylthiophen-3-yl)methyl acetate
Übersicht
Beschreibung
(5-Acetylthiophen-3-yl)methyl acetate is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-Acetylthiophen-3-yl)methyl acetate, a compound featuring a thiophene ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 210.25 g/mol. The structure includes an acetyl group and a methyl acetate moiety attached to a thiophene ring, which is known for its diverse biological activities.
Research indicates that compounds containing thiophene rings can interact with various biological targets. The primary mechanisms of action for this compound include:
- Enzyme Inhibition : Similar thiophene derivatives have been shown to inhibit enzymes such as urease, which plays a role in the survival of pathogens like Helicobacter pylori .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections .
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and related compounds:
| Activity | Target/Pathogen | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of growth | |
| Enzyme Inhibition | Urease | Decreased enzyme activity | |
| Cytotoxicity | Cancer cell lines | Induction of apoptosis |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating various thiophene derivatives found that this compound demonstrated significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines revealed that the compound induced apoptosis, suggesting potential as an anticancer agent. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Biofilm Dispersal : Recent research highlighted the ability of thiophene derivatives to disrupt biofilm formation in pathogenic bacteria, which is critical for treatment efficacy in chronic infections. The compound showed promise in reducing biofilm density by up to 50% at sub-MIC concentrations .
Eigenschaften
IUPAC Name |
(5-acetylthiophen-3-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)9-3-8(5-13-9)4-12-7(2)11/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYDIOBEXQINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650818 | |
| Record name | (5-Acetylthiophen-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41908-01-4 | |
| Record name | (5-Acetylthiophen-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















